molecular formula C24H27FN2O2 B1229087 1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one

1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B1229087
M. Wt: 394.5 g/mol
InChI Key: KDXISMANFPJVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY-310762 is a member of the class of oxindoles that is 1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one in which the ethyl group has been substituted at position 2 by a 4-(p-fluorobenzoyl)piperidin-1-yl group. It is a potent and selective antagonist for the 5-hydroxytryptamine 1D (5-HT1D) receptor. It has a role as a serotonergic antagonist and a receptor modulator. It is a member of monofluorobenzenes, an aromatic ketone, a member of piperidines, a member of oxindoles and a tertiary amino compound. It is a conjugate base of a LY-310762(1+).

Scientific Research Applications

Serotonin 5-HT2 Receptor Affinity and Selectivity

Compounds with a structure related to 1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one have demonstrated high affinity and selectivity for serotonin 5-HT2 receptors. These compounds are potent in inhibiting quipazine-induced head twitches in rats, suggesting their effectiveness in serotonin-related functions (Andersen et al., 1992).

Novel 5-HT2 Receptor Antagonists

A series of related compounds, including bicyclic 1,2,4-triazol-3(2H)-one derivatives, have shown to act as novel 5-HT2 receptor antagonists. These compounds exhibit strong antagonist activity, which may be utilized in various pharmacological applications (Watanabe et al., 1992).

GPIIb/IIIa Integrin Antagonists

Structures similar to this compound have been used in the development of potent and orally active fibrinogen receptor antagonists, beneficial in antithrombotic treatments (Hayashi et al., 1998).

Human Metabolites and Transporter-Mediated Renal and Hepatic Excretion

Compounds with a related structure have been identified as human metabolites of novel inhibitors of the "funny" If current channel in the heart. Their renal and hepatic uptake transporters have been studied, providing insights into their pharmacokinetic properties (Umehara et al., 2009).

Anti-Inflammatory and Antimicrobial Agents

Derivatives of dipeptide conjugated to structures related to this compound have shown potential as novel anti-inflammatory and antimicrobial agents, indicating a broader pharmacological application (Kumara et al., 2017).

Mycobacterium tuberculosis GyrB Inhibitors

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, with a structure related to the compound , have been effective in inhibiting Mycobacterium tuberculosis GyrB ATPase, indicating their potential use in tuberculosis treatment (Jeankumar et al., 2013).

Properties

Molecular Formula

C24H27FN2O2

Molecular Weight

394.5 g/mol

IUPAC Name

1-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one

InChI

InChI=1S/C24H27FN2O2/c1-24(2)20-5-3-4-6-21(20)27(23(24)29)16-15-26-13-11-18(12-14-26)22(28)17-7-9-19(25)10-8-17/h3-10,18H,11-16H2,1-2H3

InChI Key

KDXISMANFPJVJY-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one

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